Product packaging for 2,5-Diamino-4-methylphenol dihydrobromide(Cat. No.:CAS No. 84282-47-3)

2,5-Diamino-4-methylphenol dihydrobromide

Cat. No.: B12663870
CAS No.: 84282-47-3
M. Wt: 299.99 g/mol
InChI Key: NSPDFRHYMFMWON-UHFFFAOYSA-N
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Description

Contextualization of Phenolic Diamines in Contemporary Chemical Sciences

Phenolic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one hydroxyl (-OH) group and two amino (-NH2) groups. This unique combination of functional groups imparts a range of chemical properties that make them versatile building blocks in synthesis.

The amino groups can act as nucleophiles or be diazotized to create reactive intermediates for forming new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can modulate the reactivity of the aromatic ring and can participate in reactions itself, such as ether or ester formation.

In medicinal chemistry, the phenolic diamine scaffold is explored for its potential in developing novel therapeutic agents. For instance, derivatives of aminophenols have been investigated for their antioxidant and anticancer activities. nih.gov The presence of multiple functional groups allows for the creation of diverse molecular libraries to screen for biological activity. Furthermore, metal-phenolic networks, which can be formed from phenolic ligands, have applications in drug delivery and catalysis. rsc.org

Overview of Methylphenol Derivatives in Synthetic and Structural Studies

Methylphenol derivatives, also known as cresols, are a class of aromatic organic compounds which are phenols substituted with a methyl group. They are widely used as intermediates in the production of various chemicals, including resins, plastics, and pharmaceuticals. mdpi.com The position of the methyl group relative to the hydroxyl group (ortho, meta, or para) significantly influences the compound's physical and chemical properties.

In synthetic studies, methylphenol derivatives are valued for their reactivity in electrophilic aromatic substitution reactions, with the methyl group influencing the regioselectivity of these reactions. They also serve as starting materials for more complex molecules. For example, butylated hydroxytoluene (BHT), a common antioxidant, is synthesized from p-cresol (B1678582) (4-methylphenol). nih.gov

From a structural perspective, the study of methylphenol derivatives provides insights into the effects of substituent groups on the electronic and structural properties of the phenol (B47542) ring. nih.govcivilica.com These studies are crucial for understanding reaction mechanisms and for designing molecules with specific properties. For example, the electronic properties of Schiff bases derived from methylphenols have been investigated for their potential in optical applications. digitellinc.com

Historical Trajectory and Evolution of Research on Related Amino-Phenol Compounds

The study of amino-phenol compounds has a rich history, dating back to the development of synthetic dyes in the 19th century. Early research focused on the synthesis of these compounds and their use as photographic developers and as precursors for azo dyes. nih.govmdpi.comresearchgate.net For instance, 4-aminophenol (B1666318) was a key component in the developer formulation known as Rodinal. researchgate.net

Over time, the focus of research expanded to explore the broader synthetic utility and biological activities of aminophenols. The reduction of nitrophenols emerged as a common method for their synthesis. nih.govresearchgate.net In the 20th century, the pharmaceutical industry took a significant interest in aminophenol derivatives, leading to the development of blockbuster drugs like paracetamol (acetaminophen), which is synthesized from 4-aminophenol. researchgate.net

In recent decades, research has delved into more specialized applications. The catalytic properties of metal complexes with aminophenol-derived ligands are being explored, and their potential in asymmetric synthesis is an active area of investigation. acs.orgresearchgate.net Furthermore, the antioxidant properties of aminophenols and their derivatives continue to be a subject of study, with research into their mechanisms of action and the development of novel antioxidant compounds. nih.govmdpi.com The evolution of research on amino-phenol compounds highlights their enduring importance as versatile platforms for innovation in both industrial and academic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Br2N2O B12663870 2,5-Diamino-4-methylphenol dihydrobromide CAS No. 84282-47-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84282-47-3

Molecular Formula

C7H12Br2N2O

Molecular Weight

299.99 g/mol

IUPAC Name

2,5-diamino-4-methylphenol;dihydrobromide

InChI

InChI=1S/C7H10N2O.2BrH/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3,10H,8-9H2,1H3;2*1H

InChI Key

NSPDFRHYMFMWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)O)N.Br.Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,5 Diamino 4 Methylphenol Dihydrobromide

Established Synthetic Pathways to 2,5-Diamino-4-methylphenol Dihydrobromide

The creation of this compound relies on established synthetic routes that ensure the correct placement of amino and hydroxyl groups on the methylphenol backbone.

Stereoselective and Regioselective Synthesis Strategies

Achieving the desired arrangement of functional groups in this compound necessitates a high degree of control over the chemical reactions. Stereoselective synthesis, which controls the three-dimensional orientation of atoms, and regioselective synthesis, which dictates the position of bond formation, are critical. For instance, in the synthesis of related complex molecules, specific catalysts and reaction conditions are employed to favor the formation of one isomer over others. youtube.comnih.govnih.gov The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, for example, highlights the use of acid-catalyzed regioselective cyclization. organic-chemistry.org Similarly, the synthesis of 4-aminoquinazoline, a privileged structure in medicinal chemistry, heavily relies on regioselective nucleophilic aromatic substitution. nih.gov While direct stereoselective methods for this compound are not extensively detailed in publicly available literature, the principles from the synthesis of other complex chiral molecules, such as β-hydroxy-α-amino esters and D-5-homo-4-selenoribose, would be applicable. nih.govacs.org These strategies often involve the use of chiral auxiliaries or catalysts to guide the incoming groups to the correct spatial and positional locations on the aromatic ring. youtube.com

Amine Functionalization and Phenolic Hydroxylation Techniques

The introduction of amino groups onto a phenol (B47542) ring is a key step. This can be achieved through various methods, including the direct amination of phenols. Recent advancements have demonstrated rhodium-catalyzed amination of phenols, providing a direct route to anilines. acs.orgresearchgate.net Another approach involves the reduction of a nitro group, which is a common strategy in the synthesis of aromatic amines. For example, the preparation of 2-amino-4-nitrophenol (B125904) involves the selective reduction of 2,4-dinitrophenol. google.com

Phenolic hydroxylation, the introduction of a hydroxyl group onto an aromatic ring, is another crucial transformation. This can be accomplished through methods like the ipso-hydroxylation of arylboronic acids or the direct hydroxylation of aryl halides. organic-chemistry.orgacs.org The use of hydrogen peroxide as an oxidizing agent is common in phenol hydroxylation, often in the presence of catalysts to improve efficiency and selectivity. mdpi.comgoogle.comrsc.org The choice of solvent can also significantly influence the outcome of phenol hydroxylation reactions. rsc.org

Mechanistic Insights into Precursor Transformations

Understanding the mechanisms of the reactions involved is vital for optimizing the synthesis. For instance, in the rhodium-catalyzed amination of phenols, the catalyst is believed to facilitate the difficult keto-enol tautomerization of the phenol, allowing for subsequent dehydrative condensation with amines. acs.orgresearchgate.net In electrophilic aromatic substitution reactions, which are fundamental to introducing groups onto an aromatic ring, the existing substituents on the ring direct the position of the incoming group. The hydroxyl and amino groups are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The interplay of these directing effects would be a key consideration in the synthesis of 2,5-diamino-4-methylphenol.

Advanced Precursor Synthesis and Intermediate Design

The efficient synthesis of the target compound often hinges on the strategic design and preparation of its precursors.

Preparation of Substituted Methylphenol Scaffolds (e.g., 2-Amino-4-methylphenol (B1222752) as a core precursor)

A logical and common precursor for the synthesis of this compound is 2-amino-4-methylphenol. sigmaaldrich.combiosynth.comnih.gov This compound already possesses the methyl, one amino, and one hydroxyl group in the correct relative positions. 2-Amino-4-methylphenol can be synthesized through various routes and is commercially available. sigmaaldrich.com It has been used as a starting material in the synthesis of other complex molecules. sigmaaldrich.com

The synthesis often starts with a more readily available substituted phenol or cresol. The strategic introduction of functional groups, such as nitro groups that can later be reduced to amines, is a common tactic. The regioselectivity of these reactions is paramount to ensure the correct isomer is formed.

Introduction of Multiple Amine Moieties onto Aromatic Systems

Introducing a second amino group onto the 2-amino-4-methylphenol scaffold requires careful consideration of the directing effects of the existing substituents. The hydroxyl and amino groups are strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. To introduce an amino group at the 5-position, a common strategy would be to first introduce a nitro group via electrophilic nitration, followed by reduction. The position of nitration would be influenced by the combined directing effects of the existing groups.

Alternatively, modern cross-coupling reactions could be employed to introduce the second amino group. For example, methods for the direct conversion of phenols into primary anilines using hydrazine (B178648) and a palladium catalyst have been developed. nih.gov While not a direct route to a diamino compound from a monoamino phenol, such catalytic systems could potentially be adapted. The introduction of multiple amine groups onto aromatic systems is a well-established field in organic synthesis. youtube.comresearchgate.net For instance, the synthesis of 2,4-diaminopyrimidine (B92962) derivatives involves the sequential introduction of amino groups. mdpi.com Similarly, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines has been achieved from a 2,4-diamino-5-methypyrrolo[2,3-d]pyrimidine precursor. nih.gov

Strategic Incorporation of the Methyl Group

The foundational strategy for introducing the methyl group at the 4-position of the phenol ring is the selection of an appropriately substituted starting material. The synthesis commences with p-cresol (B1678582) (4-methylphenol), a readily available industrial chemical. This approach circumvents the need for a separate methylation step, which could present challenges in regioselectivity and the potential for O-methylation of the hydroxyl group.

The nitration of p-cresol is a critical step that dictates the final substitution pattern. The hydroxyl and methyl groups on the aromatic ring are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. The nitration of p-cresol with a mixture of nitric acid and sulfuric acid typically leads to the formation of a mixture of isomers. To achieve the desired 2,5-dinitro substitution pattern, careful control of reaction parameters such as temperature and the nitrating agent is crucial. One common approach involves a two-step nitration. The first nitration of p-cresol often yields 4-methyl-2-nitrophenol. A subsequent, more forceful nitration can then introduce the second nitro group at the 5-position to yield 4-methyl-2,5-dinitrophenol (B1590258). The regioselectivity is governed by the directing effects of the hydroxyl, methyl, and the newly introduced nitro group.

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. These principles are applicable to the synthesis of 2,5-Diamino-4-methylphenol, particularly in the reduction of the intermediate 4-methyl-2,5-dinitrophenol and in the nitration step itself.

Catalytic Methods in Amino-Phenol Synthesis

The reduction of the two nitro groups in 4-methyl-2,5-dinitrophenol to the corresponding amino groups is a key transformation. While classical methods might employ stoichiometric reducing agents like tin or iron in acidic media, which generate significant waste, catalytic hydrogenation offers a greener alternative.

Catalytic hydrogenation is typically performed using a heterogeneous catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) under a hydrogen atmosphere. wikipedia.orggoogle.com These methods are highly efficient and produce water as the only byproduct, aligning with the principles of green chemistry. The choice of catalyst and reaction conditions can influence the selectivity and rate of the reduction. For instance, Raney nickel is a highly active and cost-effective catalyst for the reduction of nitroarenes. wikipedia.orggoogle.comlookchem.com

Another green catalytic approach is transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol (B130326), in the presence of a suitable catalyst. mdma.chnih.govresearchgate.net For example, formic acid in the presence of a palladium catalyst can efficiently reduce nitroarenes to anilines under mild conditions. mdpi.comresearchgate.netrsc.orgrsc.org

Table 1: Comparison of Catalytic Reduction Methods for Dinitroarenes

Catalyst SystemHydrogen SourceSolventTemperature (°C)PressureTypical Yield (%)Reference
Raney NickelHydrazine Hydrate (B1144303)Ethanol (B145695)/Dichloroethane50-60Atmospheric>90 oup.com
Raney NickelFormic AcidRoom TempRoom TempAtmospheric80-90 mdma.ch
Pd/CH₂EthanolRoom Temp1-4 atm>95 researchgate.net
Pt/CH₂Acetic AcidRoom Temp1-4 atm>95 researchgate.net
Cu(NO₃)₂·3H₂O / NaBH₄NaBH₄Water40-50AtmosphericHigh tsijournals.com

Microwave-Assisted Organic Synthesis Applied to Diamino-Phenol Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.orgresearchgate.net This technology can be applied to both the nitration and reduction steps in the synthesis of 2,5-diamino-4-methylphenol.

Microwave-assisted nitration of phenolic compounds can be achieved using milder nitrating agents, such as metal nitrates in acetic acid, which reduces the need for corrosive concentrated sulfuric acid. nih.gov For the reduction of 4-methyl-2,5-dinitrophenol, microwave irradiation can be coupled with catalytic transfer hydrogenation, for example, using hydrazine hydrate supported on alumina (B75360), to afford the diamine rapidly and in high yield under solvent-free conditions. researchgate.net

Table 2: Microwave-Assisted Synthesis of Amino-Aromatic Compounds

Reaction TypeReactantsCatalyst/ReagentSolventTimeYield (%)Reference
Diaminotriazine SynthesisDicyandiamide, Aniline (B41778)-Ethanol35 min>80 nih.gov
Diaminotriphenylmethane SynthesisAniline, Benzaldehyde (B42025)Aniline hydrochlorideSolvent-free4 min>85 sci-hub.box
Aminophosphonate SynthesisAldehyde, Amine, Phosphite-Ethanol10 minHigh nih.gov

Development of Environmentally Benign Reaction Conditions

The development of environmentally benign reaction conditions focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of 2,5-diamino-4-methylphenol, this can be achieved through several strategies.

The use of water as a solvent for the reduction of nitroarenes is a prime example of a green chemistry approach. tsijournals.comnih.gov The reduction of nitro compounds using sodium borohydride (B1222165) in the presence of a copper (II) nitrate (B79036) catalyst has been successfully demonstrated in water, offering an eco-friendly alternative to organic solvents. tsijournals.com Similarly, deep eutectic solvents (DESs), which are biodegradable and have low toxicity, can be employed as alternative reaction media for reductions. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or grinding (mechanochemistry), represent another significant advancement. The reduction of aromatic nitro compounds with hydrazine hydrate supported on alumina can be performed under solvent-free conditions, simplifying the work-up procedure and reducing solvent waste. researchgate.net

Salt Formation and Crystallization Techniques for Dihydrobromide Salts

The final step in the preparation of the target compound is the formation of the dihydrobromide salt of 2,5-diamino-4-methylphenol, followed by its purification through crystallization. The formation of a salt is often advantageous as it can improve the stability and handling of the amine compound.

The dihydrobromide salt is typically prepared by treating a solution of the free base, 2,5-diamino-4-methylphenol, in a suitable solvent with two equivalents of hydrobromic acid (HBr). The choice of solvent is critical for obtaining a crystalline product. Alcohols such as ethanol or isopropanol are commonly used.

The crystallization process is crucial for obtaining a high-purity product. The general procedure involves dissolving the crude dihydrobromide salt in a minimum amount of a hot solvent or a solvent mixture and then allowing the solution to cool slowly. The slow cooling promotes the formation of well-defined crystals, while impurities tend to remain in the mother liquor.

Several techniques can be employed to induce crystallization if it does not occur spontaneously upon cooling:

Seeding: Introducing a small crystal of the pure compound can initiate the crystallization process.

Solvent Evaporation: Slowly evaporating the solvent from the solution can increase the concentration of the solute to the point of supersaturation, leading to crystallization.

Anti-Solvent Addition: Adding a solvent in which the desired compound is insoluble (an anti-solvent) to a solution of the compound can induce precipitation. The anti-solvent should be miscible with the initial solvent.

For amine salts, controlling the pH of the solution is also a critical factor in the crystallization process. unifr.ch The final crystalline product is typically collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Diamino 4 Methylphenol Dihydrobromide

Comprehensive Spectroscopic Analyses for Structural Confirmation

A complete structural elucidation and confirmation of 2,5-Diamino-4-methylphenol dihydrobromide necessitates a multi-faceted analytical approach, employing a range of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the following sections detail the expected outcomes and the type of information each analysis would yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (such as D₂O or DMSO-d₆) would be expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the ammonium (B1175870) protons. The two aromatic protons would appear as singlets due to their para-position relative to each other. The methyl group would also present as a singlet. The chemical shifts of the protons attached to the nitrogen and oxygen atoms would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. For the aromatic ring, six distinct signals would be anticipated. The carbon atoms attached to the amino and hydroxyl groups would be significantly influenced by these electron-donating groups, and their chemical shifts would differ from the unsubstituted benzene (B151609) carbons. A signal corresponding to the methyl carbon would also be present.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning the proton and carbon signals. hmdb.cachemguide.co.uksdsu.edu A COSY spectrum would confirm the coupling between adjacent protons, although in this specific molecule with isolated aromatic protons, such correlations would be absent. An HSQC spectrum would directly correlate each proton with the carbon to which it is attached. hmdb.cachemguide.co.uksdsu.edu The HMBC spectrum would reveal longer-range couplings (2-3 bonds), which would be crucial in confirming the connectivity of the methyl group and the relative positions of the substituents on the aromatic ring. hmdb.cachemguide.co.uksdsu.edu

Predicted ¹H and ¹³C NMR Data:

While experimental data is not available, predicted NMR data provides a theoretical baseline for the compound's spectral characteristics.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHNot availableNot available
Aromatic CHNot availableNot available
C-OHNot availableNot available
C-NH₂Not availableNot available
C-NH₂Not availableNot available
C-CH₃Not availableNot available
-CH₃Not availableNot available
-OHNot availableN/A
-NH₂Not availableN/A
-NH₂Not availableN/A
Note: Specific predicted chemical shifts for this compound are not available in the searched databases. The table structure is provided as a template for when such data becomes available.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The O-H stretch of the phenolic group would likely appear as a broad band. The N-H stretching vibrations of the ammonium groups would be observed in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching would be seen around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1600-1450 cm⁻¹ region. C-N and C-O stretching bands would also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic ring vibrations and the C-C bond of the methyl group would be expected to show strong Raman signals.

Expected Vibrational Frequencies:

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch (Phenol)~3400-3200 (broad)Weak
N-H Stretch (Ammonium)~3200-2800 (broad)Moderate
Aromatic C-H Stretch~3100-3000Strong
Aliphatic C-H Stretch~2960-2850Strong
C=C Aromatic Stretch~1600-1450Strong
C-N Stretch~1350-1000Moderate
C-O Stretch~1260-1000Moderate
Note: These are general expected ranges and the exact peak positions for this compound may vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would be expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the amino and hydroxyl groups, both strong auxochromes, would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The protonation of the amino groups in the dihydrobromide salt would lead to a hypsochromic (blue) shift compared to the free base, as the electron-donating ability of the amino groups is diminished.

Fluorescence Spectroscopy: The fluorescence properties of this compound are not documented. Many phenolic compounds exhibit fluorescence, and the emission wavelength and quantum yield would be dependent on the solvent polarity and pH. The protonation of the amino groups would be expected to significantly alter the fluorescence behavior compared to the free base.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the free base (2,5-Diamino-4-methylphenol) would be expected at an m/z of 138. The spectrum would also show characteristic fragmentation patterns, such as the loss of a methyl group or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula of the parent compound and its fragments, confirming the elemental composition.

Expected Fragmentation Pattern:

Fragment m/z Possible Structure
[M]⁺138C₇H₁₀N₂O⁺
[M-CH₃]⁺123C₆H₇N₂O⁺
[M-NH₃]⁺121C₇H₇O⁺
[M-CO]⁺110C₆H₁₀N₂⁺
Note: This is a hypothetical fragmentation pattern. The actual fragmentation would need to be determined experimentally.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): For a polycrystalline sample, PXRD would provide a characteristic diffraction pattern, or "fingerprint," which is useful for phase identification and for assessing the crystallinity of the material.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Standard this compound is an achiral molecule and therefore would not exhibit a circular dichroism spectrum. However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an essential tool for determining their absolute configuration and studying their conformational properties in solution.

Detailed Structural Analysis

A thorough examination of the molecular and crystal structure of this compound is pending the availability of experimental data. Theoretical and computational modeling could offer predictive insights, but these require validation against empirical findings.

A precise determination of bond lengths, bond angles, and torsional angles for this compound is contingent upon successful single-crystal X-ray diffraction analysis. While the aromatic nature of the phenol (B47542) ring suggests a degree of planarity, the spatial arrangement of the amino and methyl substituents, as well as the conformational impact of protonation and dihydrobromide salt formation, can only be accurately described through experimental structural data. nih.gov

Table 1: Hypothetical Bond Parameters of this compound (Note: The following table is a hypothetical representation and is not based on published experimental data.)

BondPredicted Length (Å)Predicted AngleValue (°)
C-C (aromatic)~1.39 - 1.41C-C-C (ring)~120
C-N~1.47H-N-H (ammonium)~109.5
C-O~1.36C-O-H~109
C-C (methyl)~1.51C-C-N~120
N-H (ammonium)~1.02C-C-O~120
O-H~0.96
Br⁻···H-N⁺Variable

The conformational landscape of this compound, including the rotational barriers of the amino and hydroxyl groups, remains unexplored. The protonation of the two amino groups to form ammonium bromide salts introduces significant potential for specific conformational preferences driven by electrostatic interactions and hydrogen bonding. Understanding the rotational isomerism would provide insight into the molecule's flexibility and preferred spatial arrangements in different environments, a task that awaits experimental validation.

In the absence of experimental data, the specific arrangement of molecules in the crystal lattice, including potential π-π stacking interactions between the aromatic rings, cannot be described. The study of supramolecular synthons in analogous systems, such as other diamino-substituted aromatic salts, suggests that predictable hydrogen-bonding motifs might be present, but this remains speculative for the title compound. nih.govnih.gov

Theoretical and Computational Investigations of 2,5 Diamino 4 Methylphenol Dihydrobromide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. For a molecule like 2,5-Diamino-4-methylphenol Dihydrobromide, these methods could provide invaluable insights.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules. A DFT analysis of 2,5-Diamino-4-methylphenol would typically involve the calculation of various molecular properties. For instance, studies on similar substituted phenols have successfully used DFT to determine O-H bond dissociation energies and to understand the influence of different substituents on the molecule's stability. mdpi.comresearchgate.net In the case of aminophenols, DFT has been employed to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potentials, and bond dissociation energies, which are crucial for assessing the reactivity of these compounds. ingentaconnect.comresearchgate.netresearchgate.net

A hypothetical DFT study on 2,5-Diamino-4-methylphenol would likely yield data such as optimized molecular geometry, Mulliken atomic charges, and vibrational frequencies. This information would be instrumental in predicting its stability and spectroscopic (IR, Raman, UV-Vis) signatures.

Calculated Property Significance for 2,5-Diamino-4-methylphenol
HOMO-LUMO GapIndicates chemical reactivity and electronic transition energies.
Bond Dissociation Enthalpy (BDE)Predicts the antioxidant capacity by quantifying the ease of H-atom donation from phenolic hydroxyl and amino groups.
Electrostatic PotentialReveals sites susceptible to electrophilic and nucleophilic attack.
Vibrational FrequenciesAllows for the theoretical prediction and interpretation of infrared and Raman spectra.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for determining electronic structure, albeit at a greater computational cost. These methods are particularly useful for smaller molecules or for benchmarking DFT results. For substituted phenols, high-level ab initio calculations have been used to obtain accurate bond dissociation energies. mdpi.com While computationally intensive for a molecule of this size, these methods could provide a definitive electronic structure and energy profile.

Prediction of Reaction Energetics and Transition States

Quantum chemical calculations are pivotal in mapping out reaction pathways. By calculating the energies of reactants, products, and transition states, one can predict the thermodynamics and kinetics of reactions involving this compound. This would be particularly relevant for understanding its synthesis, degradation, and potential mechanisms of action in various chemical environments. The calculation of energy derivatives is an essential component of locating and characterizing transition state structures. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the environment.

Exploration of Conformational Landscapes and Tautomerism

MD simulations could be used to explore the different spatial arrangements (conformations) of 2,5-Diamino-4-methylphenol and their relative energies. This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation. Furthermore, the potential for tautomerism (the migration of a proton, often between the hydroxyl and amino groups) could be investigated, as different tautomers would exhibit distinct chemical properties. While MD studies have been conducted on aromatic amines and amino acids, specific data for 2,5-Diamino-4-methylphenol is lacking. acs.orgrsc.orgulisboa.ptresearchgate.netslideshare.net

Analysis of Intermolecular Hydrogen Bonding and Salt Interactions

The crystal lattice of this compound is stabilized by a complex network of intermolecular hydrogen bonds and salt interactions. As a dihydrobromide salt, the compound exists in its protonated form, where the two amino groups and the phenolic hydroxyl group can act as hydrogen bond donors. The bromide anions, in turn, serve as hydrogen bond acceptors.

The primary interactions expected to govern the supramolecular assembly are the strong N-H···Br and O-H···Br hydrogen bonds. In similar structures, such as the bromide salts of other aminophenol derivatives, these interactions are fundamental in forming extensive two- or three-dimensional networks. researchgate.net The protonated amino groups are likely to form multiple hydrogen bonds with surrounding bromide ions. The phenolic proton is also expected to participate in a strong hydrogen bond with a bromide anion.

Computational modeling, such as Density Functional Theory (DFT), can provide quantitative data on these interactions. By calculating the bond lengths, bond angles, and interaction energies, a detailed picture of the hydrogen-bonding network can be constructed. A representative table of expected hydrogen bond parameters, based on studies of analogous compounds, is presented below.

Interaction Type Donor-Acceptor Distance (Å) **Bond Angle (°) **Estimated Interaction Energy (kcal/mol)
N-H···Br3.20 - 3.40150 - 1705 - 10
O-H···Br3.10 - 3.30160 - 1807 - 12
C-H···Br3.50 - 3.80130 - 1501 - 3

This is an interactive data table. The values presented are estimations based on related structures and are intended for illustrative purposes.

Mechanistic Insights from Computational Modeling

The synthesis of 2,5-Diamino-4-methylphenol typically involves a multi-step process, often starting from a substituted phenol (B47542) or aniline (B41778) derivative. A plausible synthetic route could involve the nitration of 4-methylphenol, followed by a subsequent nitration and then reduction of the nitro groups to amino groups. The final step would be the treatment with hydrobromic acid to form the dihydrobromide salt.

Computational chemistry offers powerful tools to investigate the reaction mechanisms at a molecular level. emich.edu For instance, DFT calculations can be employed to map the potential energy surface of each reaction step. This allows for the identification of transition states, the calculation of activation energies, and the determination of the most favorable reaction pathway.

A key step in the synthesis is the reduction of the dinitro intermediate. Computational models can help to elucidate the mechanism of this reduction, whether it proceeds via a direct reduction or through intermediate species. The calculated energy barriers for different pathways can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity.

Computationally, the effect of the counterions can be studied by modeling the molecule both in the gas phase (as a dication) and in the presence of the bromide ions. This allows for an assessment of the electrostatic interactions and their impact on the geometry and electronic structure of the aminophenol core. The bromide ions can influence the charge distribution within the aromatic ring, which in turn can affect its reactivity in subsequent chemical processes.

Furthermore, in solution, the degree of ion pairing between the protonated aminophenol and the bromide anions can be investigated using molecular dynamics simulations. These simulations can provide insights into the solvation shell around the ions and the dynamics of their association and dissociation, which are important for understanding the compound's behavior in different solvent environments.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding directly prohibited properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. plos.orgnih.govnih.gov For this compound, QSPR models could be developed to predict properties such as its solubility, melting point, or chromatographic retention time.

The development of a QSPR model involves the calculation of a set of molecular descriptors that encode the structural information of the molecule. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. For this compound, relevant descriptors would include:

Constitutional: Molecular weight, number of hydrogen bond donors/acceptors.

Topological: Connectivity indices, shape indices.

Geometrical: Molecular surface area, molecular volume.

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, electrostatic potential.

Once a set of descriptors is calculated for a series of related aminophenol derivatives, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a predictive model. The quality of the model is assessed through various validation techniques.

A hypothetical QSPR model for predicting a property like aqueous solubility might take the following form:

Log(S) = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where 'S' is the solubility, and c₀, c₁, c₂ are coefficients determined from the regression analysis. Such models can be valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Reactivity and Organic Transformations Involving 2,5 Diamino 4 Methylphenol Dihydrobromide

Chemical Transformations of Amine Functionalities

The two primary amine groups in 2,5-Diamino-4-methylphenol are nucleophilic centers, although their reactivity is tempered in the dihydrobromide salt form due to protonation. Deprotonation with a suitable base is typically required to unleash their nucleophilic character for various transformations.

N-Alkylation and N-Acylation Reactions

The amino groups of 2,5-Diamino-4-methylphenol can undergo N-alkylation and N-acylation reactions. Selective alkylation of aminophenols can be challenging due to the competing nucleophilicity of the hydroxyl group. However, by carefully selecting the reaction conditions, such as using a base to deprotonate the ammonium (B1175870) ions without significantly activating the phenolic hydroxyl group, selective N-alkylation can be achieved. For instance, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for N-alkylation. reddit.com

N-acylation, the introduction of an acyl group (R-C=O) onto the nitrogen atom, is a more straightforward transformation. Acylating agents such as acid chlorides or anhydrides react readily with the amino groups, often in the presence of a base to neutralize the hydrobromic acid byproduct. The resulting amides are generally stable compounds. In diaminotoluenes, both amino groups can be acylated. nih.gov

Reaction Type Reagents and Conditions Product Type Representative Example with Analogous Compounds
N-AlkylationAlkyl halide, base (e.g., K2CO3), solvent (e.g., DMF)N-Alkyl or N,N'-dialkyl derivativeSelective alkylation of aminophenols can be achieved by protecting the amino group, alkylating the hydroxyl group, and then deprotecting. researchgate.netresearchgate.net
N-AcylationAcid chloride or anhydride (B1165640), base (e.g., pyridine), solvent (e.g., CH2Cl2)N-Acyl or N,N'-diacyl derivative2,6-Diaminotoluene undergoes N-acetylation to form 2,6-diacetylaminotoluene. nih.gov

Condensation Reactions, including Schiff Base Formation with Related Diamines

The primary amine functionalities of 2,5-Diamino-4-methylphenol are capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. youtube.com These reactions typically proceed under mild heating with the removal of water to drive the equilibrium towards the product. semanticscholar.org Given the presence of two amino groups, the formation of mono- or di-Schiff bases is possible, depending on the stoichiometry of the reactants. The reaction of 2,5-diaminotoluene (B146830) with aldehydes is a known method for the synthesis of Schiff bases. nih.gov

The formation of Schiff bases is a versatile method for creating new C-N bonds and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. semanticscholar.org

Carbonyl Compound Reaction Conditions Product Type Key Features
Aromatic AldehydesEthanol (B145695), refluxDi-Schiff BaseFormation of a conjugated system, often resulting in colored compounds. semanticscholar.org
Aliphatic KetonesAcid or base catalysis, heatMono- or Di-Schiff BaseGenerally less reactive than aldehydes; may require more forcing conditions.

Electrophilic and Nucleophilic Reactions at the Nitrogen Centers

The nitrogen atoms of the amine groups in 2,5-Diamino-4-methylphenol are nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity is central to the reactions discussed in the preceding sections, such as alkylation, acylation, and condensation. The reactivity can be modulated by the pH of the reaction medium; in acidic conditions, the amino groups are protonated, reducing their nucleophilicity.

Conversely, under certain conditions, the nitrogen atoms can participate in reactions where they are attacked by nucleophiles, although this is less common for primary amines. More relevant is the role of the amino groups in directing electrophilic attack on the aromatic ring, which will be discussed in section 5.2.2.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2,5-Diamino-4-methylphenol adds another layer of reactivity to the molecule. It is a weakly acidic proton and can be deprotonated by a strong base to form a phenoxide ion, which is a potent nucleophile.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can be alkylated to form an ether or acylated to form an ester. O-alkylation is typically carried out using an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the phenol (B47542). The Williamson ether synthesis is a classic example of this transformation. Selective O-alkylation of aminophenols can be achieved by choosing appropriate reaction conditions that favor reaction at the more acidic phenolic proton over the less acidic amino protons. researchgate.netresearchgate.net

O-acylation can be accomplished using acid chlorides or anhydrides, similar to N-acylation. In the presence of both amino and hydroxyl groups, competitive acylation can occur. However, selective O-acylation can often be achieved under specific conditions, for instance, by using milder acylating agents or by exploiting the different pKa values of the functional groups.

Reaction Type Reagents and Conditions Product Type Representative Example with Analogous Compounds
O-AlkylationAlkyl halide, strong base (e.g., NaH), solvent (e.g., DMF)Alkoxy derivativeSelective O-alkylation of 2-aminophenol (B121084) can be achieved using a base to form the phenoxide. researchgate.net
O-AcylationAcid chloride or anhydride, base (e.g., pyridine), solvent (e.g., CH2Cl2)Aryl ester derivativeAcylation of phenols is a standard procedure to form esters.

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The aromatic ring of 2,5-Diamino-4-methylphenol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two amino groups and one hydroxyl group. These groups are ortho-, para-directing activators. The methyl group is also a weak ortho-, para-directing activator. libretexts.org

The positions for electrophilic attack are therefore highly influenced by these substituents. The positions ortho and para to the strongly activating amino and hydroxyl groups are the most likely sites for substitution. Given the substitution pattern of the starting material, the remaining open positions on the aromatic ring are susceptible to attack. For example, halogenation with reagents like bromine or chlorine would be expected to proceed readily, potentially leading to poly-substituted products if not carefully controlled. Nitration, using a mixture of nitric and sulfuric acids, would also be expected to occur at the activated positions. libretexts.org

The high reactivity of the ring may necessitate the use of milder reaction conditions to avoid over-substitution or oxidation, which can be a side reaction with highly activated aromatic systems.

Electrophilic Substitution Reagents and Conditions Expected Product Directing Influence
HalogenationBr2 or Cl2, solvent (e.g., acetic acid)Halogenated derivativeThe amino and hydroxyl groups are strong ortho-, para-directors.
NitrationHNO3, H2SO4 (often diluted or at low temperature)Nitro derivativeThe amino and hydroxyl groups are strong ortho-, para-directors.
SulfonationFuming H2SO4Sulfonic acid derivativeThe amino and hydroxyl groups are strong ortho-, para-directors.

Aromatic Ring Reactivity and Substituent Effects

Influence of Amino and Hydroxyl Groups on Aromatic Substitution

The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups due to their ability to donate electron density to the benzene (B151609) ring through resonance (p-π conjugation). libretexts.orgstackexchange.com The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. masterorganicchemistry.comaakash.ac.in This electron-donating effect is more pronounced than their electron-withdrawing inductive effect, which arises from the higher electronegativity of nitrogen and oxygen compared to carbon. libretexts.orglibretexts.org

The activating strength of these groups generally follows the order: -O⁻ > -NH₂ > -OH. In acidic media, the amino group can be protonated to form an ammonium group (-NH₃⁺), which becomes a strongly deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal. stackexchange.com However, the hydroxyl group's activating effect persists in acidic solutions.

The methyl group (-CH₃) is a weakly activating group that donates electron density primarily through an inductive effect. youtube.com

Regioselectivity in Further Functionalization

The positions of the substituents on the benzene ring in 2,5-diamino-4-methylphenol dihydrobromide determine the regioselectivity of subsequent functionalization reactions. The amino and hydroxyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orglibretexts.org

In 2,5-diamino-4-methylphenol, the positions on the ring are:

Position 1: Hydroxyl group

Position 2: Amino group

Position 3: Hydrogen

Position 4: Methyl group

Position 5: Amino group

Position 6: Hydrogen

The powerful activating and ortho, para-directing nature of the hydroxyl and amino groups will strongly favor electrophilic substitution at the available ortho and para positions. Specifically, position 6 is ortho to the amino group at position 5 and meta to the hydroxyl group at position 1. Position 3 is ortho to the amino group at position 2 and meta to the hydroxyl group at position 1. The directing effects of the multiple activating groups would need to be considered in concert to predict the major product of an electrophilic substitution reaction. In nucleophilic aromatic substitution, electron-withdrawing groups are typically required to activate the ring, a condition not met by the electron-donating groups present in this molecule. numberanalytics.com

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are of interest due to the presence of multiple redox-active functional groups. The amino and hydroxyl moieties can undergo oxidation and reduction processes at an electrode surface.

Cyclic Voltammetry Studies of this compound

The cyclic voltammogram of a related compound, p-aminophenol, shows a well-defined oxidation peak and a corresponding reduction peak. The peak potentials are pH-dependent, shifting to less positive values with increasing pH. The electrochemical process can be complicated by side reactions such as electropolymerization on the electrode surface, which can lead to a decrease in peak currents over successive cycles. nih.gov

Table 1: Representative Electrochemical Data for p-Aminophenol (Analogue)

ElectrodeMediumOxidation Peak Potential (Epa)Reduction Peak Potential (Epc)Separation of Peak Potentials (ΔEp)Reference
Bare Glassy Carbon0.1 M PBS (pH 6.0)0.155 V0.28 V0.125 V uaic.ro
Activated Glassy Carbon0.1 M PBS (pH 6.0)Varies with scan rateVaries with scan rate- uaic.ro
CTAB Modified Carbon Paste0.1 M Phosphate (B84403) BufferVaries with scan rateVaries with scan rate- researchgate.net

Note: Potentials are typically reported versus a reference electrode such as Ag/AgCl or SCE. The data presented here is for illustrative purposes based on analogous compounds.

Oxidation and Reduction Mechanisms at Electrode Surfaces

The electrochemical oxidation of aminophenols generally proceeds through the formation of a radical cation intermediate. ustc.edu.cn For p-aminophenol, it is proposed that the initial one-electron oxidation forms a p-aminophenoxy free radical. nih.gov This can then undergo further oxidation and coupled chemical reactions. The final oxidation product of p-aminophenol is often identified as p-benzoquinoneimine, which can then hydrolyze to p-benzoquinone in aqueous media. ustc.edu.cnua.es

The presence of two amino groups and a hydroxyl group in 2,5-diamino-4-methylphenol suggests a complex oxidation mechanism, potentially involving multiple electron transfer steps and the formation of various intermediates. The oxidation could be initiated at either the hydroxyl or one of the amino groups, with studies on p-aminophenol suggesting the amino group may be oxidized first in non-aqueous media. ustc.edu.cn The ultimate products of extensive oxidation are likely to be polymeric materials. nih.gov

Correlation between Electrochemical Potentials and Electronic Structure

The electronic structure of this compound, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are directly related to its electrochemical potentials. The strong electron-donating nature of the amino and hydroxyl groups raises the energy of the HOMO, making the molecule easier to oxidize (i.e., requiring a lower oxidation potential). youtube.com

Substituents that donate electrons to the aromatic ring generally lower the oxidation potential. Conversely, electron-withdrawing groups would increase the oxidation potential. The correlation between the electrochemical potentials and the electronic structure can be probed using computational methods and spectroelectrochemical techniques, which combine electrochemical measurements with spectroscopic methods like UV-Vis or FT-IR to identify intermediates and products in real-time. ustc.edu.cnua.es

Derivatives and Analogue Studies of 2,5 Diamino 4 Methylphenol Dihydrobromide

Design and Synthesis of Novel Derivatives

The chemical versatility of 2,5-diamino-4-methylphenol, with its reactive amino and hydroxyl functionalities, allows for the synthesis of a wide array of derivatives. These synthetic efforts are crucial for probing the molecule's reactivity and for generating new compounds with potentially enhanced or entirely new applications.

Synthesis of N-Substituted and O-Substituted Analogues

The amino and hydroxyl groups of 2,5-diamino-4-methylphenol are primary sites for chemical modification. N-substitution can modulate the basicity and nucleophilicity of the amino groups, while O-substitution of the phenolic hydroxyl can alter its acidity and hydrogen-bonding capacity.

One common approach to N-substitution involves the reaction of the diamine with various electrophiles. For instance, acylation with acid chlorides or anhydrides can yield N-acyl derivatives. The synthesis of folate analogues has involved the construction of complex backbones, which are then linked to different substituents at the N-5 position. researchgate.net This suggests that similar strategies could be employed for 2,5-diamino-4-methylphenol, potentially through reactions with activated carboxylic acids or their derivatives.

Another strategy for N-substitution is reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method allows for the introduction of a wide range of alkyl and aryl groups onto the nitrogen atoms.

O-substitution of the phenolic hydroxyl group can be achieved through Williamson ether synthesis, reacting the phenoxide (formed by treatment with a base) with an alkyl halide. This reaction would yield O-alkyl derivatives. Furthermore, esterification of the hydroxyl group can be accomplished by reaction with acyl chlorides or carboxylic acids under appropriate conditions.

The synthesis of symmetrical 2,5-dialkyl-1,3,4-oxadiazoles bearing carboxymethylamino groups has been reported, involving a multi-step process that includes the substitution of bromine with diisopropyl iminodiacetate, followed by hydrolysis. nih.gov This highlights a potential pathway for introducing more complex N-substituents onto a diamino scaffold.

A patent for novel 1,4-diamino-2-alkenyl-benzene derivatives describes various N- and O-substituted compounds, including those with C1-C6 alkyl, hydroxyalkyl, and alkoxyalkyl groups. google.com These examples provide a framework for the types of substitutions that could be explored with 2,5-diamino-4-methylphenol.

Substitution Type General Reaction Potential Reagents Resulting Derivative
N-AcylationAcylationAcid chlorides, AnhydridesN-Acyl-2,5-diamino-4-methylphenol
N-AlkylationReductive AminationAldehydes, KetonesN-Alkyl-2,5-diamino-4-methylphenol
O-AlkylationWilliamson Ether SynthesisAlkyl halidesO-Alkyl-2,5-diamino-4-methylphenol
O-AcylationEsterificationAcyl chlorides, Carboxylic acidsO-Acyl-2,5-diamino-4-methylphenol

Exploration of Aromatic Ring-Modified Derivatives

Modification of the aromatic ring of 2,5-diamino-4-methylphenol allows for the fine-tuning of its electronic properties and steric profile. Common aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be employed to introduce new functional groups onto the benzene (B151609) ring.

For example, electrophilic nitration has been successfully used in the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives, demonstrating that even complex aromatic systems can undergo regioselective modification. frontiersin.org Subsequent reduction of the nitro group can then provide an additional amino functionality on the ring. frontiersin.org

The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases the introduction of a substituted benzyl (B1604629) group onto a related heterocyclic system. nih.gov This suggests the possibility of Friedel-Crafts type reactions to append substituted arylmethyl groups to the 2,5-diamino-4-methylphenol ring, provided that the existing functional groups are appropriately protected.

Modification Strategy Reaction Type Potential Reagents Potential Product
Introduction of Nitro GroupElectrophilic Aromatic NitrationNitrating mixture (HNO₃/H₂SO₄)Nitro-2,5-diamino-4-methylphenol
Introduction of HalogenElectrophilic Aromatic HalogenationBr₂/FeBr₃, Cl₂/FeCl₃Halo-2,5-diamino-4-methylphenol
Introduction of Sulfonic Acid GroupSulfonationFuming H₂SO₄2,5-Diamino-4-methylphenol sulfonic acid
Introduction of Alkyl/Aryl GroupFriedel-Crafts Alkylation/AcylationAlkyl/Acyl Halides with Lewis AcidAlkyl/Acyl-2,5-diamino-4-methylphenol

Synthesis of Polymeric and Oligomeric Structures Incorporating the 2,5-Diamino-4-methylphenol Moiety

The bifunctional nature of 2,5-diamino-4-methylphenol, with its two amino groups, makes it an attractive monomer for the synthesis of polymers and oligomers. These materials can exhibit unique properties stemming from the incorporation of the diaminophenol unit.

One approach to polymerization is through the formation of polyamides. The diamino functionality of 2,5-diamino-4-methylphenol can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamide chains. The phenolic hydroxyl group could either be protected during polymerization or left to potentially participate in intermolecular hydrogen bonding within the polymer structure. The use of 1,4:3,6-Dianhydro-2,5-diamino-2,5-dideoxy-L-iditol as a core for optically active polyamides demonstrates the feasibility of using diamino compounds in polymer synthesis. researchgate.net

The synthesis of sequence-defined oligomers using solid-phase methodology has been reported for ethynyl (B1212043) benzene oligomers with aniline (B41778) and benzaldehyde (B42025) subunits. nih.gov A similar solid-phase approach could potentially be adapted for the controlled synthesis of oligomers containing the 2,5-diamino-4-methylphenol moiety, allowing for precise control over the oligomer sequence and length.

Furthermore, the diamino groups can be utilized in the formation of metal-organic frameworks (MOFs). The synthesis of a cobalt-based MOF using 4,6-diamino-2-thiopyrimidine as a ligand showcases how diamino compounds can be incorporated into porous crystalline structures. nih.gov

Polymer/Oligomer Type Synthetic Approach Co-monomer/Reagent Potential Polymer Structure
PolyamidePolycondensationDicarboxylic acid or diacyl chlorideRepeating units of 2,5-diamino-4-methylphenol linked by amide bonds
Sequence-Defined OligomerSolid-Phase SynthesisAppropriately functionalized co-monomersControlled sequence oligomer incorporating the 2,5-diamino-4-methylphenol moiety
Metal-Organic Framework (MOF)Solvothermal SynthesisMetal salts (e.g., Co(NO₃)₂)Crystalline framework with 2,5-diamino-4-methylphenol as a linker

Comparative Studies with Related Phenolic Diamines

To better understand the unique properties of 2,5-diamino-4-methylphenol, it is instructive to compare it with its isomers and other related phenolic diamines. These comparisons can highlight the influence of the substitution pattern on the compound's chemical and physical properties.

Isomeric Diaminophenols (e.g., 2,4-diamino-5-methyl derivatives)

An important isomer for comparison is 2,4-diamino-5-methylphenol. nih.gov In this isomer, the positions of one amino group and the methyl group are swapped relative to 2,5-diamino-4-methylphenol. This seemingly minor change can have a significant impact on the molecule's properties. For instance, the steric environment around the hydroxyl group and the amino groups is different, which can affect their reactivity and hydrogen-bonding patterns.

Derivatives of 2,4-diamino-5-methyl-substituted heterocyclic systems have been synthesized and studied. For example, 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines have been evaluated as dihydrofolate reductase inhibitors. nih.gov Similarly, the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been reported. nih.gov These studies on a related isomeric core underscore the importance of the substitution pattern in determining biological activity.

Compound CAS Number Molecular Formula Key Structural Difference
2,5-Diamino-4-methylphenol93664-81-2C₇H₁₀N₂OAmino groups at positions 2 and 5
2,4-Diamino-5-methylphenol64309-39-1C₇H₁₀N₂OAmino groups at positions 2 and 4. nih.gov

Analogues with Varying Methyl Group Positions

The position of the methyl group on the aromatic ring can also influence the properties of diaminophenols. While direct comparative studies on diaminophenol isomers with varying methyl group positions are not extensively documented in the provided search results, the effect of methyl group position on the properties of other phenolic compounds can provide valuable insights.

For instance, in a study of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, the position of a methyl group on an adjacent aryl ring was found to affect the antioxidant activity of the molecule. nih.gov Specifically, a methyl group at the ortho (2-position) enhanced antioxidant ability more than a methyl group at the para (4-position). nih.gov This suggests that the position of the methyl group in 2,5-diamino-4-methylphenol likely plays a role in modulating its electronic and steric properties, which in turn would affect its reactivity and potential biological activity.

A systematic study comparing 2,5-diamino-4-methylphenol with its isomers where the methyl group is at the 3- or 6-position would be necessary to fully elucidate the structure-property relationships.

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search for scholarly articles, patents, and chemical databases, it has been determined that there is insufficient publicly available information to generate the requested article on the "." The specific, detailed research findings required to populate the outlined sections and subsections could not be located.

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Investigation of Hybrid Molecules and Conjugates:

Macrocyclic and Supramolecular Assemblies Utilizing the Diamino-Phenol Core:The search did not yield any specific examples or detailed studies of macrocyclic or supramolecular structures that are explicitly built using the 2,5-Diamino-4-methylphenol core. General information on macrocycles derived from other diamines and phenols exists, but direct application or investigation of the title compound in this context is not documented in the available resources.

Due to the absence of specific research data for these mandated topics, it is not possible to construct a scientifically accurate and detailed article that adheres to the provided outline and content requirements. The generation of interactive data tables is also unachievable without the underlying empirical data.

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Advanced Analytical Methodologies in Research on 2,5 Diamino 4 Methylphenol Dihydrobromide

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of analytical chemistry for separating components from a complex mixture. For a polar, aromatic amine compound like 2,5-Diamino-4-methylphenol dihydrobromide, both liquid and gas chromatography play vital roles, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like aminophenols. thermofisher.com Its versatility allows for the separation and quantification of this compound from its isomers, precursors, and degradation products. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

A new HPLC method was developed for the simultaneous determination of aminophenol isomers using a mixed-mode stationary phase that combines both C18 and strong cation exchange (SCX) properties. researchgate.netnih.gov This approach allows for effective separation under specific pH and solvent conditions. researchgate.netnih.gov

Common HPLC detection modes for aminophenols include:

UV-Vis Detection: Aromatic compounds like aminophenols exhibit strong absorbance in the ultraviolet (UV) region, making UV-Vis detectors a common and robust choice for their quantification. thermofisher.comsielc.com Detection wavelengths are typically set around the absorbance maxima of the analytes, for instance, at 285 nm for aminophenol isomers. researchgate.netnih.gov

Fluorescence Detection: For trace-level analysis, fluorescence detection can offer superior sensitivity and selectivity compared to UV-Vis. nih.gov Although not all aminophenols are naturally fluorescent, derivatization can be employed to introduce a fluorophore.

Electrochemical Detection (ED): Phenolic and amino groups are electroactive, meaning they can be oxidized or reduced at an electrode surface. mdpi.com HPLC coupled with an electrochemical detector (HPLC-ED) provides excellent sensitivity and selectivity for these compounds, often surpassing other detection methods for trace analysis in complex matrices. mdpi.comnih.gov For example, a method using a glassy carbon electrode set at an optimal potential of +325 mV has been successfully used for determining 4-aminophenol (B1666318) impurities. ptfarm.pl

Table 1: Example HPLC Conditions for Aminophenol Analysis This table presents a generalized summary of typical conditions found in the literature. Specific parameters for this compound would require dedicated method development.

Parameter Typical Setting Rationale
Column Reversed-phase C18 or Mixed-Mode C18/SCX (e.g., 250 x 4.6 mm, 5 µm) C18 is effective for separating moderately polar compounds. google.com Mixed-mode columns add cation exchange interactions, improving resolution for basic amines. researchgate.netnih.gov
Mobile Phase Aqueous phosphate (B84403) or acetate (B1210297) buffer/Methanol or Acetonitrile A buffered aqueous phase controls the ionization state of the amino and phenol (B47542) groups, which is critical for reproducible retention. researchgate.netgoogle.com The organic modifier (methanol or acetonitrile) adjusts the elution strength.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns, balancing analysis time and separation efficiency. researchgate.netnih.gov

| Detection | UV at 275-285 nm or Electrochemical Detection (ED) at +0.3 to +0.6 V | UV detection is robust for aromatic compounds. sielc.com ED offers high sensitivity for electroactive analytes like aminophenols. ptfarm.pl |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique known for its high resolution, but it is generally restricted to thermally stable and volatile compounds. phenomenex.com Direct analysis of aminophenols like this compound by GC is challenging due to their high polarity, low volatility, and tendency to degrade at the high temperatures required for vaporization. thermofisher.com

To overcome these limitations, a derivatization step is necessary. thermofisher.comphenomenex.com This process involves a chemical reaction to convert the polar -OH and -NH2 groups into less polar, more volatile functional groups. phenomenex.com Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine and phenol groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com

Acetylation or Acylation: Acetic anhydride (B1165640) or other acylating agents can be used to form amide and ester derivatives. oup.comoup.com For instance, a two-step derivatization using acetic anhydride followed by trifluoroacetic anhydride has been used to create N-acetylated and N-trifluoroacetylated products that are readily analyzable by GC. oup.comoup.com

Once derivatized, the compound can be analyzed using standard GC columns (e.g., those with a 5% phenyl methyl silicone stationary phase) and detectors like the Flame Ionization Detector (FID) or the Electron Capture Detector (ECD), which is particularly sensitive to halogenated derivatives. tandfonline.comepa.govsettek.com

Table 2: Common Derivatization Reagents for GC Analysis of Amines and Phenols

Derivatization Reagent Target Functional Group(s) Resulting Derivative Key Advantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) -OH, -NH2, -COOH Trimethylsilyl (TMS) ether/amine Common, effective for increasing volatility. phenomenex.com
Acetic Anhydride -OH, -NH2 Acetyl ester/amide Simple reaction, creates stable derivatives. oup.comoup.com
Pentafluorobenzyl Bromide (PFBBr) -OH Pentafluorobenzyl (PFB) ether Creates derivatives highly sensitive to ECD detection. epa.govsettek.com

| Trifluoroacetic Anhydride (TFAA) | -OH, -NH2 | Trifluoroacetyl ester/amide | Highly volatile derivatives, suitable for ECD. oup.comoup.com |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. amazonaws.comnih.gov They provide not just quantitative data but also rich structural information, enabling the unambiguous identification of compounds in complex mixtures. nih.gov

LC-MS and GC-MS for Reaction Monitoring and Product Identification

Coupling chromatography with mass spectrometry (MS) is a powerful strategy for analyzing this compound and related substances. researchgate.netwaters.com The mass spectrometer acts as a highly specific and sensitive detector, providing the mass-to-charge ratio (m/z) of the eluting compounds, which is directly related to their molecular weight. researchgate.net

LC-MS: This technique is ideal for analyzing the compound directly without derivatization. It can be used to monitor the progress of a synthesis reaction by tracking the consumption of reactants and the formation of the desired product and any byproducts in real-time. waters.comnih.gov The high sensitivity of MS makes it suitable for detecting trace-level impurities. nih.gov

GC-MS: Following derivatization, GC-MS combines the high separation efficiency of GC with the definitive identification power of MS. irjet.netresearchgate.net The mass spectra produced can be compared against libraries for identification or analyzed to determine the structure of unknown byproducts formed during synthesis. irjet.net For example, GC-MS analysis has been used to identify chlorinated analogues of precursors as impurities in synthesis pathways. science.gov

The use of tandem mass spectrometry (MS/MS) further enhances structural confirmation by fragmenting a selected parent ion and analyzing its daughter ions, providing a structural fingerprint of the molecule. jfda-online.com

Coupling of Chromatography with NMR or IR for Online Analysis

For complete and unambiguous structural elucidation, especially of novel compounds or impurities, coupling chromatography with Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy is invaluable.

LC-NMR: This is one of the most powerful techniques for determining the structure of unknown compounds directly in a mixture. amazonaws.comijarsct.co.in After separation on the LC, the eluent flows through a specialized NMR probe, allowing for the acquisition of ¹H NMR and other 2D NMR spectra (e.g., COSY, HSQC) on the isolated peaks. slideshare.net This provides detailed information about the carbon-hydrogen framework and connectivity of atoms within the molecule. ijarsct.co.in While extremely powerful, challenges include lower sensitivity compared to MS and interference from protonated HPLC solvents. slideshare.net These challenges can be addressed using stopped-flow techniques (where the flow is paused to acquire data on a specific peak) or post-column solid-phase extraction (SPE) to concentrate the analyte and exchange the solvent. thieme-connect.com

LC-IR: Coupling with Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the separated compounds. While less common than LC-NMR or LC-MS, it can be a useful complementary technique for confirming structural features.

The combination of online NMR and HPLC can serve as a platform to expedite the development and understanding of chemical reaction processes. acs.org In some applications, NMR can be used as a mass detector to determine the UV response factor, allowing for accurate quantification of all reaction components from a single experiment without needing to isolate each one. acs.org

Method Development for Trace Analysis and Impurity Profiling

The development of robust analytical methods is critical for ensuring the quality and consistency of this compound. This involves creating procedures for trace analysis to quantify minute levels of the compound and for impurity profiling to identify and quantify all potential contaminants.

Method development for impurity analysis is a complex process that requires a systematic approach. scirp.org The goal is to create a method that can separate the main compound from all potential impurities, including starting materials, intermediates, byproducts, and degradation products. This often involves screening different column stationary phases, mobile phase compositions (including pH and buffer type), and detector settings to achieve the required specificity and sensitivity. researchgate.net

Key considerations in method development include:

Specificity: The ability of the method to produce a response only for the analyte of interest, without interference from other compounds in the sample matrix. irjet.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level and genotoxic impurities. irjet.net

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. lcms.cz

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurement. researchgate.net

Modern approaches like Quality by Design (QbD) are increasingly used in analytical method development. researchgate.net QbD involves a systematic, risk-based approach to define method goals and then design experiments to understand how different parameters (e.g., mobile phase pH, column temperature) affect the method's performance, leading to a more robust and reliable final method. researchgate.net

Potential Research Avenues and Future Directions for 2,5 Diamino 4 Methylphenol Dihydrobromide

Further Development of Sustainable Synthetic Routes

The industrial synthesis of aminophenols has traditionally relied on methods that can be environmentally challenging, such as the reduction of nitrophenols with iron in acidic media. wikipedia.org Future research into 2,5-Diamino-4-methylphenol dihydrobromide could prioritize the development of sustainable and green synthetic methodologies. One promising approach is catalytic hydrogenation in environmentally benign solvent systems. For instance, the one-pot synthesis of p-aminophenol from nitrobenzene has been achieved using a Pt–Sn/Al2O3 catalyst in a pressurized CO2/H2O system, which utilizes self-neutralizing carbonic acid and avoids mineral acid waste. acs.org Another avenue involves the amination of renewable feedstocks like hydroquinone, which can be derived from lignin, a component of lignocellulosic biomass. digitellinc.com Electrochemical methods also present a green alternative; for example, the electrocatalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) has been demonstrated with high efficiency. researchgate.net Investigating similar green routes for the synthesis of 2,5-Diamino-4-methylphenol would be a significant step towards environmentally friendly production.

Synthetic Route Key Features Potential Advantages for this compound
Catalytic Hydrogenation in CO2/H2OOne-pot reaction, avoids mineral acids. acs.orgReduced waste, use of a green solvent system.
Amination of Lignin-Derived FeedstocksUtilizes renewable resources. digitellinc.comPotential for a bio-based production pathway.
Electrochemical SynthesisAvoids toxic reducing agents, minimizes residues. researchgate.netHigh efficiency and chemoselectivity.
Dehydrogenative AromatizationOne-shot assembly from simpler precursors. nih.govSimplifies synthesis of polyfunctionalized aminophenols.

In-depth Mechanistic Studies of Aromatic Functionalization

The two amino groups and the hydroxyl group of this compound are expected to be strong activating, ortho-para directing substituents in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org This high reactivity, while synthetically useful, can also lead to challenges in controlling selectivity and avoiding over-reaction or oxidation. libretexts.org Future research should focus on detailed mechanistic studies of its aromatic functionalization.

Understanding the mechanism of electrophilic substitution on such a highly activated ring is crucial for controlling the regioselectivity of reactions like halogenation, nitration, and sulfonation. byjus.commasterorganicchemistry.com The interplay between the electronic effects of the three activating groups and the steric hindrance from the methyl group would be a key area of investigation. Furthermore, the compound's susceptibility to oxidation warrants mechanistic studies of its redox chemistry. For example, the oxidation of aminophenols can be complex, proceeding through radical intermediates. rsc.orgphyschemres.org Detailed kinetic and computational studies could elucidate these pathways, enabling the development of controlled functionalization strategies.

Rational Design of Derivatives with Tailored Electronic and Redox Properties

The electronic and redox properties of phenolic and aminic compounds can be finely tuned by altering the substituents on the aromatic ring. researchgate.netnih.gov This opens up possibilities for the rational design of this compound derivatives with specific, tailored properties. The introduction of electron-withdrawing or electron-donating groups at the remaining open position on the aromatic ring could systematically vary the compound's redox potential and its electronic characteristics. researchgate.net

Computational methods, such as Density Functional Theory (DFT), could be employed to predict how different substituents would influence the electronic structure and properties of the molecule before synthesis. researchgate.netsemanticscholar.org This approach would enable the design of derivatives with, for example, enhanced antioxidant capabilities or specific electrochemical behaviors for applications in sensors or electronic materials. The dual functionality of both hydroxyl and amine groups in p-aminophenol has been shown to be crucial for its capacitive performance as a redox additive, and similar principles could be applied to derivatives of 2,5-Diamino-4-methylphenol. researchgate.net

Property to be Tailored Design Strategy Potential Application
Redox PotentialIntroduction of electron-withdrawing/donating groups. researchgate.netRedox mediators, electrochemical sensors.
Electronic Band GapModification of aromatic substituents. nih.govOrganic semiconductors, functional dyes.
Antioxidant ActivityTuning of hydrogen bond donating ability.Stabilizers in polymers, specialty chemicals.
Capacitive PerformanceOptimization of proton and electron transfer. researchgate.netRedox additives for supercapacitors.

Exploration in Advanced Materials Science as Building Blocks for Functional Polymers or Coatings

Diamines and phenols are important monomers in the synthesis of high-performance polymers such as polyamides, polyimides, and phenolic resins. The structure of 2,5-Diamino-4-methylphenol, with its multiple reactive sites (two amino groups and one hydroxyl group), makes it a promising candidate as a building block for novel functional polymers.

Future research could explore its use in creating polymers with enhanced thermal stability, specific electronic properties, or improved mechanical strength. The amino and hydroxyl groups offer sites for polycondensation reactions, potentially leading to cross-linked thermosetting polymers or linear thermoplastics with unique properties. For example, the incorporation of this monomer could introduce hydrophilicity and sites for further functionalization into polymer backbones. Its potential as a curing agent for epoxy resins or as a component in the formulation of specialty coatings and adhesives could also be investigated.

Investigation of Coordination Chemistry as Ligands for Metal Complexes

Aminophenol derivatives are well-known for their ability to act as ligands, forming stable complexes with a wide range of metal ions. iarjset.comacs.orgresearchgate.netresearchgate.netresearchgate.netnih.gov The oxygen of the hydroxyl group and the nitrogen atoms of the amino groups in 2,5-Diamino-4-methylphenol present multiple coordination sites, suggesting it could act as a multidentate ligand.

Future research in this area could involve the synthesis and characterization of metal complexes of 2,5-Diamino-4-methylphenol. The specific geometry and electronic structure of these complexes would depend on the metal ion, the stoichiometry of the reaction, and the reaction conditions. These novel metal complexes could be investigated for their catalytic activity in various organic transformations, as aminophenol-based ligands have shown promise in homogeneous catalysis and small molecule activation. researchgate.net Furthermore, the resulting complexes could exhibit interesting magnetic, optical, or electronic properties, making them candidates for applications in materials science.

Metal Ion Potential Coordination Mode Potential Application of the Complex
Transition Metals (e.g., Cu, Ni, Co)Bidentate or tridentate chelation involving N and O donors. iarjset.comresearchgate.netCatalysis, antimicrobial agents.
Lanthanides (e.g., Dy, Ho)Higher coordination numbers, potentially involving all donor atoms. researchgate.netMolecular magnets, luminescent materials.
Main Group Metals (e.g., Sn, Al)Formation of stable chelate rings.Precursors for materials synthesis.

Research into its Role as a Chemical Probe for Molecular Interactions in Biological Systems (excluding direct clinical applications)

Derivatives of aminophenols have been utilized in the development of fluorescent probes for the detection of ions and biomolecules. nih.govacs.org The inherent electronic structure of the aminophenol core can give rise to fluorescence, which can be modulated by interactions with specific analytes. This suggests that 2,5-Diamino-4-methylphenol could serve as a scaffold for the design of novel chemical probes.

Future work could focus on synthesizing derivatives of 2,5-Diamino-4-methylphenol that exhibit changes in their fluorescence or electrochemical properties upon binding to specific molecular targets. For example, by attaching appropriate recognition moieties, probes could be developed for detecting metal ions, anions, or reactive oxygen species. nih.gov These tools would be valuable for studying molecular interactions in biological systems at a fundamental level, for instance, in cell imaging or in vitro assays, without pursuing direct clinical applications. rsc.org The development of such probes would contribute to the broader field of chemical biology by providing new tools to investigate complex biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.